2-chloro-N-(5-(3-(trifluoromethyl)benzyl)thiazol-2-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-chloro-N-(5-(3-(trifluoromethyl)benzyl)thiazol-2-yl)benzamide is a useful research compound. Its molecular formula is C18H12ClF3N2OS and its molecular weight is 396.81. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Chemical Reactivity
Research on thiazole derivatives often focuses on their synthesis and chemical reactivity. For instance, Takikawa et al. (1985) demonstrated convenient preparations of 3,5-disubstituted 1,2,4-thiadiazoles through oxidative dimerization of thioamides, showcasing the versatility of thiazole derivatives in organic synthesis (Takikawa et al., 1985). This method emphasizes the potential for creating a wide range of thiazole-containing compounds, possibly including those with structures similar to 2-chloro-N-(5-(3-(trifluoromethyl)benzyl)thiazol-2-yl)benzamide.
Potential Antimicrobial Applications
Narayana et al. (2004) synthesized new thiazole derivatives with potential antifungal properties, highlighting the biomedical applications of such compounds (Narayana et al., 2004). Similarly, Bikobo et al. (2017) developed thiazole derivatives as antimicrobial agents, indicating the broad-spectrum antimicrobial potential of thiazole-based compounds (Bikobo et al., 2017). These studies suggest that compounds like this compound may also possess antimicrobial properties.
Applications in Material Science
Yadav and Ballabh (2020) investigated N-(thiazol-2-yl)benzamide derivatives as a new series of supramolecular gelators, examining their role in material science, particularly in the formulation of gels with potential applications ranging from pharmaceuticals to electronics (Yadav & Ballabh, 2020). This research illustrates the versatility of thiazole derivatives in developing new materials with unique properties.
Anticancer Research
Ravinaik et al. (2021) focused on the synthesis and evaluation of N-(thiazol-2-yl)benzamide derivatives for their anticancer activities, demonstrating the potential of thiazole compounds in the development of new anticancer therapies (Ravinaik et al., 2021). The investigation of such compounds provides a foundation for further research into specific derivatives like this compound for their potential anticancer properties.
Properties
IUPAC Name |
2-chloro-N-[5-[[3-(trifluoromethyl)phenyl]methyl]-1,3-thiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12ClF3N2OS/c19-15-7-2-1-6-14(15)16(25)24-17-23-10-13(26-17)9-11-4-3-5-12(8-11)18(20,21)22/h1-8,10H,9H2,(H,23,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPWOCFISRWKCOB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=NC=C(S2)CC3=CC(=CC=C3)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12ClF3N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.